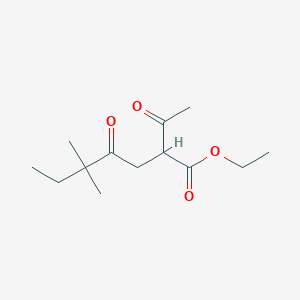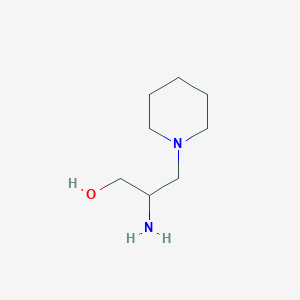![molecular formula C7H12O B13192359 4-Methyl-1-oxaspiro[2.4]heptane](/img/structure/B13192359.png)
4-Methyl-1-oxaspiro[2.4]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-oxaspiro[24]heptane is a chemical compound with the molecular formula C7H12O It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-oxaspiro[2.4]heptane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of cyclopropyl dimethanol with thionyl chloride can yield cyclopropyl dimethanol cyclic sulfite, which can then undergo ring-opening and subsequent ring-closing reactions to form the desired spiro compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of cost-effective raw materials and scalable reaction conditions is crucial for large-scale production. Methods such as the Corey-Chaykovsky reaction, which involves the reaction of sulfur ylides with ketones, are often employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-oxaspiro[2.4]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
4-Methyl-1-oxaspiro[2.4]heptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of 4-Methyl-1-oxaspiro[2.4]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.4]heptane: A similar spiro compound with a different substituent pattern.
7-[(4-chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane: Another spiro compound with a chlorophenyl group
Uniqueness
4-Methyl-1-oxaspiro[2.4]heptane is unique due to its specific methyl substitution, which can influence its reactivity and interactions. This uniqueness makes it valuable for specific applications where other spiro compounds may not be suitable .
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
4-methyl-1-oxaspiro[2.4]heptane |
InChI |
InChI=1S/C7H12O/c1-6-3-2-4-7(6)5-8-7/h6H,2-5H2,1H3 |
InChI Key |
DTCCTLXHZMMJPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC12CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan](/img/structure/B13192282.png)

![3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13192303.png)
![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B13192304.png)


![5-[3-(Methylsulfanyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13192328.png)




![4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione](/img/structure/B13192346.png)

